molecular formula C7H9N3O2 B13148273 1-(3-Nitropyridin-4-yl)ethanamine

1-(3-Nitropyridin-4-yl)ethanamine

Cat. No.: B13148273
M. Wt: 167.17 g/mol
InChI Key: XIWJOYFSQPVCHT-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-4-yl)ethanamine is a chemical compound of interest in scientific research and development. It features a pyridine ring system substituted with a nitro group at the 3-position and an aminoethyl chain at the 4-position. This structure is characteristic of intermediates used in the synthesis of more complex molecules, particularly in medicinal chemistry. Compounds with nitropyridine scaffolds are frequently explored for their potential biological activities and as key building blocks in pharmaceutical development . Researchers utilize such substances in the design and discovery of novel therapeutic agents. As a specialized research chemical, this compound is supplied for laboratory investigations. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-(3-nitropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9N3O2/c1-5(8)6-2-3-9-4-7(6)10(11)12/h2-5H,8H2,1H3

InChI Key

XIWJOYFSQPVCHT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Nitration Process:

  • React pyridine derivatives with a nitrating mixture (nitric acid and sulfuric acid).
  • Maintain reaction temperature typically between 0°C to 80°C to control regioselectivity.
  • The nitration yields 3-nitropyridine derivatives with high regioselectivity, especially when directed by existing substituents.

Synthesis of 4-Chloropyridine-2-carboxamide Intermediates

The synthesis often proceeds through the formation of chlorinated pyridine intermediates, which are further functionalized.

Key Steps:

  • Chlorination of 4-chloropyridine-2-ol using phosphorus oxychloride (POCl₃) at elevated temperatures (90-100°C) produces 2,4-dichloropyridine-3-nitro derivatives.
  • The chlorinated intermediates are then subjected to nucleophilic substitution or hydrolysis to introduce amino groups.

Reaction Conditions:

Step Reagents Temperature Solvent Notes
Chlorination POCl₃ 90-100°C - Converts 4-chloropyridine-2-ol to dichloropyridine derivative
Hydrolysis Ammonium chloride 30-35°C Water Converts dichloropyridine to 2-chloro-3-nitropyridine-4-ol

Conversion to 1-(3-Nitropyridin-4-yl)ethanamine

The final step involves transforming the nitro-substituted pyridine into the ethanamine derivative, typically through reduction.

Reduction Methods:

  • Catalytic hydrogenation (e.g., Pd/C, Raney Ni) under hydrogen atmosphere.
  • Chemical reduction using agents like tin(II) chloride or iron in acidic media.

Example Procedure:

  • Dissolve the nitro compound in a suitable solvent (e.g., ethanol or methanol).
  • Add a catalytic amount of Pd/C.
  • Subject to hydrogen gas at atmospheric or elevated pressure.
  • After completion, filter off catalyst and purify the amine.

Alternative Synthetic Route via Amination

An alternative approach involves direct amination of the chlorinated pyridine intermediates:

  • React 4-chloropyridine-3-nitro with ammonia or primary amines under suitable conditions (e.g., in the presence of a base or catalyst).
  • This nucleophilic substitution replaces the chlorine with an amino group, yielding the target ethanamine derivative.

Data Tables Summarizing Key Reactions

Step Starting Material Reagents Conditions Product Yield Notes
1 Pyridine derivative HNO₃ / H₂SO₄ 0-80°C 3-Nitropyridine 70-85% Regioselective nitration
2 4-Chloropyridine-2-ol POCl₃ 90-100°C 2,4-Dichloropyridine-3-nitro 60-70% Chlorination of hydroxyl group
3 Dichloropyridine NH₄Cl / Water 30-35°C 2-Chloro-3-nitropyridine-4-ol 50-60% Hydrolysis step
4 Nitro pyridine H₂ / Catalyst Room temp This compound 80-90% Reduction of nitro group

Notes and Considerations

  • Selectivity Control: The regioselectivity of nitration is crucial; directing groups or existing substituents influence the position of nitration.
  • Safety: Handling of nitrating mixtures and chlorinating agents requires strict safety protocols due to their corrosive and hazardous nature.
  • Industrial Feasibility: Processes that avoid hazardous reagents like sulfur dioxide gas or unstable intermediates are preferred for large-scale synthesis.
  • Purification: Typically involves extraction, washing, and chromatography or recrystallization to isolate pure intermediates and final compounds.

Chemical Reactions Analysis

1-(3-Nitropyridin-4-yl)ethanamine can participate in various chemical reactions:

    Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation or other reducing agents.

    Acid-Base Reactions: The compound can act as a weak base due to the amino group.

Common reagents include reducing agents (such as palladium on carbon), acids, and bases. Major products depend on the specific reaction conditions and substituents introduced.

Scientific Research Applications

1-(3-Nitropyridin-4-yl)ethanamine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.

    Biological Studies: Scientists investigate its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Halogen-Substituted Pyridine Derivatives

  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS 1932020-62-6): Substituents: Chloro (5-position) and fluoro (3-position) on a pyridine ring, with ethanamine at the 2-position. The molecular weight of its hydrochloride salt is 393.29 g/mol . Applications: Used as a pharmaceutical intermediate, highlighting the role of halogenated pyridines in drug synthesis.

Nitro-Substituted Pyridine Derivatives

  • N-Methyl-1-(4-nitropyridin-2-yl)methanamine :
    • Substituents : Nitro group at the 4-position and methanamine at the 2-position.
    • Comparison : The nitro group at the 4-position (vs. 3-position in the target compound) creates distinct electronic effects. Methanamine’s shorter chain may reduce steric hindrance compared to ethanamine .
2.2. Heteroaromatic Ethanamine Derivatives

Benzothiazole-Based Compounds

  • (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine :
    • Substituents : Fluorine on a benzothiazole ring.
    • Applications : Serves as a precursor for imidazolidine-triones, which are bioactive scaffolds. The benzothiazole ring enhances π-π stacking interactions, unlike pyridine’s lone nitrogen .

Imidazole-Based Compounds

  • 1-(1H-Imidazol-4-yl)methanamine :
    • Substituents : Imidazole ring with methanamine.
    • Reactivity : The imidazole’s basicity and hydrogen-bonding capacity contrast with pyridine’s weaker basicity. This influences solubility and coordination chemistry .
2.3. Aryl-Substituted Ethanamines
  • 1-(4-Chlorophenyl)ethanamine :
    • Substituents : Chlorophenyl group.
    • Synthesis : Produced via the Leuckart reaction, a method applicable to aryl ketones. The absence of a heterocycle simplifies synthesis compared to nitro-pyridine derivatives .
  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine :
    • Substituents : Fluoro and methoxy groups on a phenyl ring.
    • Applications : Used in medicinal chemistry; electron-donating methoxy groups may improve metabolic stability relative to nitro groups .

Key Comparative Data

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3-Nitropyridin-4-yl)ethanamine Pyridine 3-NO₂, 4-ethanamine ~181.16 (calculated) Potential intermediate; high reactivity due to NO₂ N/A
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Pyridine 5-Cl, 3-F, 2-ethanamine 393.29 (HCl salt) Pharmaceutical intermediate
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine Benzothiazole 6-F, 2-ethanamine N/A Precursor for bioactive triones
1-(4-Chlorophenyl)ethanamine Phenyl 4-Cl, ethanamine 155.62 Simple synthesis via Leuckart reaction

Discussion of Research Findings

  • Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, which polarizes the pyridine ring and enhances electrophilicity. This contrasts with halogenated analogs (e.g., 5-Cl, 3-F derivatives), where halogens exert weaker electron-withdrawing effects .
  • Synthetic Complexity : Nitro groups often require careful handling due to explosive tendencies, complicating synthesis compared to halogen or methoxy-substituted analogs .
  • Biological Relevance : Pyridine derivatives with nitro groups are explored as kinase inhibitors or antibacterial agents, whereas benzothiazole derivatives (e.g., ) show anti-inflammatory activity. The target compound’s nitro group may confer unique metabolic pathways or toxicity profiles .

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